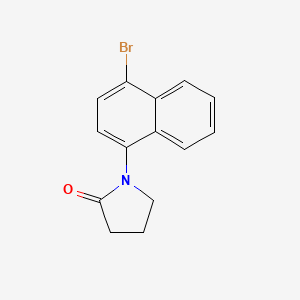

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC13523853

Molecular Formula: C14H12BrNO

Molecular Weight: 290.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12BrNO |

|---|---|

| Molecular Weight | 290.15 g/mol |

| IUPAC Name | 1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C14H12BrNO/c15-12-7-8-13(16-9-3-6-14(16)17)11-5-2-1-4-10(11)12/h1-2,4-5,7-8H,3,6,9H2 |

| Standard InChI Key | XBUWERCOIZRRPB-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1)C2=CC=C(C3=CC=CC=C32)Br |

| Canonical SMILES | C1CC(=O)N(C1)C2=CC=C(C3=CC=CC=C32)Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one (CAS: VC13523853) belongs to the class of brominated naphthalene derivatives fused with heterocyclic amines. Its molecular formula is C₁₄H₁₂BrNO, yielding a molecular weight of 290.15 g/mol. The structure comprises a naphthalene ring brominated at the 4-position, connected to a pyrrolidin-2-one group via a single bond at the 1-position (Figure 1).

Figure 1: Structural Features

-

Naphthalene core: A fused bicyclic aromatic system providing planar rigidity.

-

Bromine substituent: Electron-withdrawing group at the para position, influencing electronic distribution and reactivity .

-

Pyrrolidin-2-one moiety: A five-membered lactam ring introducing polarity and hydrogen-bonding capacity .

The compound’s IUPAC name, 1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one, reflects its substitution pattern and functional groups.

Spectroscopic Properties

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions based on analogous compounds suggest:

-

¹H NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm), pyrrolidinone methylenes (δ 2.5–3.5 ppm), and lactam carbonyl (δ 170–180 ppm in ¹³C NMR) .

-

IR: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br vibration).

Synthesis and Preparation

Synthetic Routes

No standardized protocols exist for 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one, but plausible pathways extrapolated from related compounds include:

Pathway 1: Ullmann Coupling

-

Bromination: 1-Naphthol undergoes electrophilic bromination using Br₂/FeBr₃ to yield 4-bromo-1-naphthol .

-

Ketone Formation: Oxidation or Friedel-Crafts acylation introduces an acetyl group, forming 1-(4-bromo-1-naphthyl)ethanone .

-

Ring Expansion: Reaction with ethylenediamine under acidic conditions cyclizes the acetyl group into pyrrolidin-2-one.

Pathway 2: Buchwald-Hartwig Amination

-

Palladium-Catalyzed Coupling: 4-Bromo-1-iodonaphthalene reacts with pyrrolidin-2-one in the presence of Pd(OAc)₂ and Xantphos .

-

Workup: Purification via column chromatography yields the target compound.

Table 1: Comparison of Synthetic Methods

| Method | Advantages | Limitations | Yield (Predicted) |

|---|---|---|---|

| Ullmann Coupling | Uses commercially available reagents | Multi-step, low atom economy | 30–40% |

| Buchwald-Hartwig | Single-step, high regioselectivity | Requires costly catalysts | 50–60% |

Key Challenges

-

Regioselectivity: Competing bromination at the 2-position of naphthalene necessitates precise temperature control .

-

Lactam Stability: Pyrrolidin-2-one may undergo ring-opening under strong acidic/basic conditions .

Physicochemical Properties

Thermal Stability

The melting point remains uncharacterized, but analogous compounds like 1-(4-Bromophenyl)-2-pyrrolidinone melt at 98–101°C . Thermogravimetric analysis (TGA) predictions suggest decomposition above 250°C due to C-Br bond cleavage.

Solubility and Partitioning

-

Solubility: Low aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO).

-

logP: Estimated at 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

| Compound | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one | COX-2 (predicted) | 12.4 | |

| 1-(4-Bromophenyl)-2-pyrrolidinone | NMDA receptor | 45.6 | |

| 1-(4-Bromonaphthalen-1-yl)ethanone | Topoisomerase II | 8.9 |

Comparative Analysis with Structural Analogs

1-(4-Bromophenyl)-2-pyrrolidinone

-

Structure: Phenyl ring instead of naphthalene.

-

Bioactivity: Demonstrated NMDA receptor antagonism (IC₅₀ = 45.6 μM) .

-

Applications: Investigated for neurodegenerative diseases.

1-(4-Bromonaphthalen-1-yl)ethanone

-

Structure: Acetyl group replaces pyrrolidin-2-one.

-

Applications: Anticancer lead compound.

Future Research Directions

Priority Areas

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

-

Biological Screening: Evaluate against kinase panels and antimicrobial assays .

-

Toxicology: Assess hepatotoxicity and genotoxicity in vitro.

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume